5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the CAS Number: 80798-52-3 . It has a molecular weight of 170.17 . The compound is in powder form and has a melting point of 269-271 .

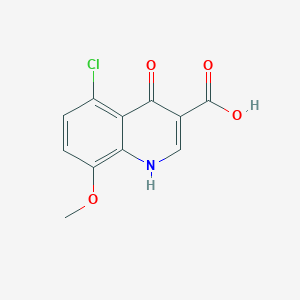

Molecular Structure Analysis

The IUPAC name of the compound is 5,6-diamino-1-ethyl-2,4 (1H,3H)-pyrimidinedione . The InChI Code is 1S/C6H10N4O2/c1-2-10-4 (8)3 (7)5 (11)9-6 (10)12/h2,7-8H2,1H3, (H,9,11,12) .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 269-271 . It has a molecular weight of 170.17 . The storage temperature is room temperature .科学的研究の応用

Molecular Structure and Spectroscopy

- The compound's molecular structure and vibrational spectra were studied, revealing theoretical insights at the DFT level. This research is pivotal for understanding its electronic properties, which are crucial for potential applications in various scientific fields (Al-Abdullah et al., 2014).

Synthesis and Derivative Formation

- Novel derivatives of the compound have been synthesized using catalyst-free methods in aqueous media. This approach is significant for developing environmentally friendly and efficient synthetic routes (Yao et al., 2014).

- Research into the synthesis of related pyrimidine derivatives, like 4-amino-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-2,7-diones, has been conducted, showcasing the compound's versatility in creating various heterocyclic structures (Borrell et al., 1996).

Potential for Non-Linear Optical Applications

- The title compound has been identified as a promising candidate for non-linear optical applications. This is based on its high first hyperpolarizability, which is significantly greater than that of urea (Al-Abdullah et al., 2014).

Application in Organic Synthesis

- It has been utilized in Cu-catalyzed cycloaddition reactions, demonstrating its utility in organic synthesis, particularly for creating valuable tetrahydropyrimidine derivatives (Kok et al., 2018).

Antioxidant Activity

- Some derivatives synthesized from the compound have shown promising antioxidant properties, indicating potential applications in medicinal chemistry and pharmacology (Ismaili et al., 2008).

Diverse Chemical Reactions

- The compound's derivatives have been used in various chemical reactions, demonstrating its versatility in synthetic chemistry. For example, reactions such as intramolecular Friedel-Crafts reactions and electrophilic substitution reactions have been explored (Mobinikhaledi et al., 2007; Hirota et al., 1990).

作用機序

Target of Action

Related compounds such as pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been studied for their effects on human microglia and neuronal cell models .

Mode of Action

Related compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the reaction of ethyl acetoacetate with guanidine to form 5-ethyl-6-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione, which is then reacted with hydrazine hydrate to form the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Guanidine", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with guanidine in the presence of a base such as sodium ethoxide or potassium carbonate to form 5-ethyl-6-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione.", "Step 2: The resulting product from step 1 is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid to form 5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.", "Step 3: The final product is then purified through recrystallization or column chromatography to obtain a pure compound." ] } | |

CAS番号 |

80798-52-3 |

製品名 |

5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |

分子式 |

C6H10N4O2 |

分子量 |

170.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。